molecular formula C10H10N2O2S B13836353 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide

Cat. No.: B13836353
M. Wt: 222.27 g/mol
InChI Key: XPWKPTVOYRLQQV-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide is a heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

The synthesis of 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-4-methyl-1,3-benzothiazole with an appropriate carboxamide derivative under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol, and a catalyst, such as piperidine . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or carboxamide groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Comparison with Similar Compounds

6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

6-methoxy-4-methyl-1,3-benzothiazole-2-carboxamide

InChI

InChI=1S/C10H10N2O2S/c1-5-3-6(14-2)4-7-8(5)12-10(15-7)9(11)13/h3-4H,1-2H3,(H2,11,13)

InChI Key

XPWKPTVOYRLQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)C(=O)N)OC

Origin of Product

United States

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